molecular formula C18H19ClN4O3 B4518391 1-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide

1-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide

Cat. No.: B4518391
M. Wt: 374.8 g/mol
InChI Key: CIUAQJORIBBJKE-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinone class, characterized by a 6-oxopyridazine core substituted with a 2-chlorophenyl group at position 2. The structure is further modified by an acetyl linker to a piperidine-4-carboxamide moiety. Key features include:

  • Molecular Formula: Likely analogous to C18H18ClN4O3 (estimated based on similar compounds, e.g., C18H20N4O3 in ).
  • Potential Bioactivities: Pyridazinones are associated with phosphodiesterase (PDE) inhibition, antimicrobial activity, and anti-inflammatory properties. The 2-chlorophenyl group may enhance lipophilicity and target binding .

Properties

IUPAC Name

1-[2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3/c19-14-4-2-1-3-13(14)15-5-6-16(24)23(21-15)11-17(25)22-9-7-12(8-10-22)18(20)26/h1-6,12H,7-11H2,(H2,20,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUAQJORIBBJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the pyridazinone intermediate.

    Acetylation: The acetyl group is introduced using acetyl chloride in the presence of a base such as pyridine.

    Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring through a cyclization reaction, often using a suitable amine and a dehydrating agent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond and formation of carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, preventing substrate access and thus inhibiting enzymatic activity. The molecular pathways involved may include signal transduction pathways where the compound modulates the activity of key proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Unique Attributes Reference
1-[(6-Oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-4-piperidinecarboxamide Phenyl substituent (no Cl), identical piperidine-4-carboxamide PDE4 inhibition, anti-inflammatory Simpler aromatic substitution; higher metabolic stability due to lack of halogen
2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(4-fluorophenyl)acetamide Piperazine ring with 3-chlorophenyl, fluorophenyl acetamide Antimicrobial, CNS modulation Broader target selectivity from piperazine; fluorophenyl enhances bioavailability
N-{[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine 2-Chlorophenyl, glycine-glycine dipeptide chain Neuroprotective effects Increased solubility due to glycine; reduced cell permeability compared to piperidine
1-(6-Phenylpyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide Pyridin-3-yl instead of 2-chlorophenyl Anticancer (kinase inhibition) Enhanced π-π stacking with pyridine; altered binding pocket interactions
2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide Piperazine with 3-chlorophenyl, methoxyethyl acetamide Analgesic, serotonin receptor modulation Methoxyethyl group improves pharmacokinetics (longer half-life)

Key Research Findings

A. Impact of Halogen Substituents
  • 2-Chlorophenyl vs.
  • Chlorine vs. Fluorine : Fluorine () enhances electronegativity and metabolic stability but may reduce lipophilicity compared to chlorine .
B. Role of the Piperidine-4-Carboxamide Moiety
  • Compared to glycine-based analogs (), the piperidine ring confers rigidity, improving receptor binding through conformational restriction. The carboxamide group facilitates hydrogen bonding with enzymatic targets (e.g., PDE4 or kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide

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